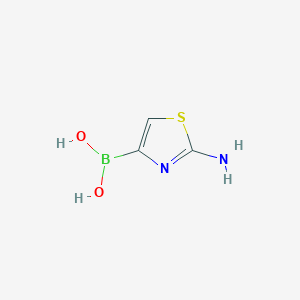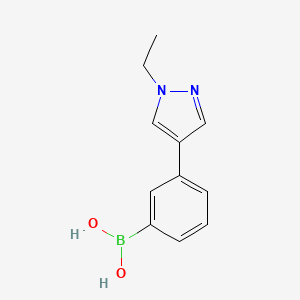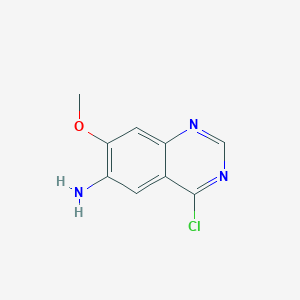![molecular formula C12H21NO2 B15334295 9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B15334295.png)
9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-ol is a spirocyclic compound characterized by a unique structural framework that combines a cyclopropyl group, an oxazolidine ring, and a spiro junction. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural novelty.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-ol typically involves the Prins cyclization reaction. The reaction conditions often include the use of a Lewis acid catalyst and an appropriate solvent system, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Prins cyclization reaction, optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-efficiency purification techniques such as preparative chromatography .
Análisis De Reacciones Químicas
Types of Reactions
9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially enhancing the compound’s biological activity.
Reduction: This reaction can modify the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of spirocyclic compounds .
Aplicaciones Científicas De Investigación
9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition likely occurs through binding to the active site of the protein, blocking its normal function and leading to the death of the bacterial cells .
Comparación Con Compuestos Similares
Similar Compounds
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol: This compound shares the spirocyclic scaffold but has a benzyl group instead of a cyclopropyl group.
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine hydrochloride: This compound features a methyl group and an amine functional group, offering different reactivity and biological activity.
Uniqueness
9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-ol is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its biological activity and make it a valuable compound for drug discovery and development .
Propiedades
Fórmula molecular |
C12H21NO2 |
|---|---|
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
9-cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C12H21NO2/c14-11-3-8-15-12(9-11)4-6-13(7-5-12)10-1-2-10/h10-11,14H,1-9H2 |
Clave InChI |
BEXXWOYMWUCUSA-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2CCC3(CC2)CC(CCO3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



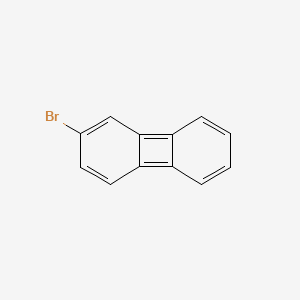
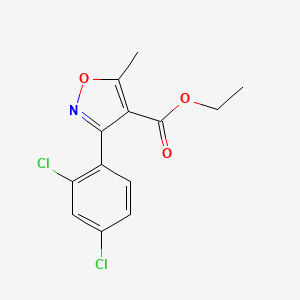
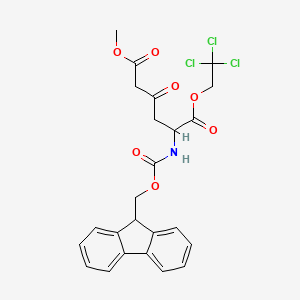
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B15334242.png)
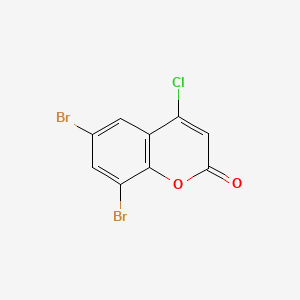
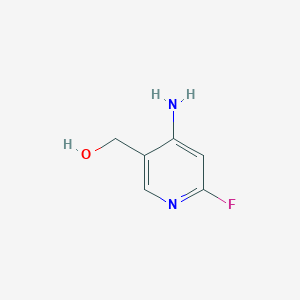
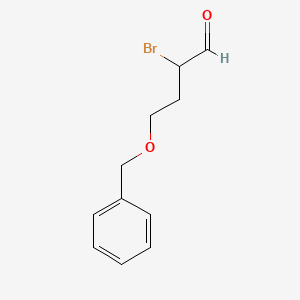
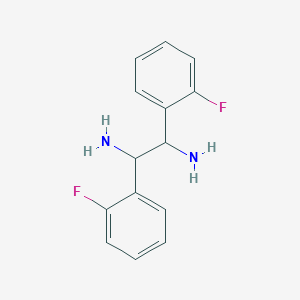
![Tert-butyl 4-oxo-9-oxa-3,13-diazatricyclo[9.4.0.02,7]pentadeca-2(7),5-diene-13-carboxylate](/img/structure/B15334269.png)
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]hept-5-ene-2-carboxylate](/img/structure/B15334288.png)
